4-(4-methylphenyl)-1H-pyrazol-5-amine 4-(4-methylphenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 40545-63-9
VCID: VC2022280
InChI: InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
SMILES: CC1=CC=C(C=C1)C2=C(NN=C2)N
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

4-(4-methylphenyl)-1H-pyrazol-5-amine

CAS No.: 40545-63-9

Cat. No.: VC2022280

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methylphenyl)-1H-pyrazol-5-amine - 40545-63-9

Specification

CAS No. 40545-63-9
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 4-(4-methylphenyl)-1H-pyrazol-5-amine
Standard InChI InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
Standard InChI Key VNDBRCBZFIAMRE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(NN=C2)N
Canonical SMILES CC1=CC=C(C=C1)C2=C(NN=C2)N

Introduction

Chemical Structure and Properties

4-(4-methylphenyl)-1H-pyrazol-5-amine belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound features a 4-methylphenyl (p-tolyl) group at position 4 and an amine group at position 5 of the pyrazole ring.

Basic Physical and Chemical Properties

PropertyValue
CAS Number40545-63-9
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Physical AppearanceSolid at room temperature
SolubilityModerate solubility in organic solvents
StructureFive-membered pyrazole ring with p-tolyl and amine substituents

Table 1: Physical and chemical properties of 4-(4-methylphenyl)-1H-pyrazol-5-amine

Chemical Identifiers

The compound can be identified using several standardized chemical nomenclature systems:

Identifier TypeValue
InChIInChI=1/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
SMILESCC1=CC=C(C=C1)C2=C(NN=C2)N
IUPAC Name4-(4-methylphenyl)-1H-pyrazol-5-amine

Table 2: Chemical identifiers of 4-(4-methylphenyl)-1H-pyrazol-5-amine

Alternative Names and Synonyms

The compound is known by various synonyms in scientific literature and chemical databases:

  • 4-(p-Tolyl)-1H-pyrazol-3-amine

  • 1H-Pyrazol-3-amine, 4-(4-methylphenyl)-

  • 1H-pyrazol-5-amine, 4-(4-methylphenyl)-

  • 4-p-Tolyl-1H-pyrazol-3-ylamine

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-(4-methylphenyl)-1H-pyrazol-5-amine and related pyrazole derivatives.

General Synthetic Approaches

The synthesis of pyrazole derivatives typically proceeds through the following general approaches:

  • Hydrazone Formation and Cyclization: Formation of hydrazones from appropriate precursors, followed by cyclization reactions.

  • Precursor-Based Synthesis: Using precursors such as 4-methylacetophenone and hydrazine hydrate to build the pyrazole core structure.

  • Industrial Scale Production: Continuous flow reactors are often employed in industrial settings to enhance efficiency and improve yield.

Specific Synthetic Pathway

A regiospecific synthesis pathway can be implemented as demonstrated for similar pyrazole derivatives:

  • A precursor such as benzoylacetonitrile can be treated with appropriate hydrazinium compounds (e.g., 4-methylphenyl hydrazinium chloride) under reflux conditions.

  • The reaction mixture is typically processed through extraction with dichloromethane/water, followed by drying, filtration, and solvent removal.

  • The crude product may be recrystallized from appropriate solvents to obtain the pure compound .

Spectroscopic Characterization

Structural confirmation of 4-(4-methylphenyl)-1H-pyrazol-5-amine typically involves various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected characteristic signals in the 1H NMR spectrum include:

  • Methyl protons of the p-tolyl group (singlet, typically around δ 2.3-2.4 ppm)

  • Aromatic protons of the phenyl ring (multiplets in the region δ 7.0-7.8 ppm)

  • Pyrazole C-H proton (singlet, typically around δ 5.9-6.0 ppm)

  • Amine protons (broad signal, often in the region δ 4.5-5.5 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would typically include:

  • N-H stretching of the amine group (3300-3500 cm-1)

  • C=N stretching of the pyrazole ring (1600-1650 cm-1)

  • Aromatic C=C stretching (1450-1600 cm-1)

  • C-H stretching of the methyl group (2850-2950 cm-1)

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion peak corresponding to the molecular weight (173.21)

  • Characteristic fragmentation patterns of the pyrazole ring and p-tolyl substituents

Biological Activities and Applications

4-(4-methylphenyl)-1H-pyrazol-5-amine belongs to a class of compounds with significant biological potential. Research findings indicate a range of applications and activities:

Pharmacological Activities

Activity TypeMechanism/TargetPotential Applications
Anti-inflammatoryEnzyme inhibition, receptor interactionsTreatment of inflammatory conditions
AntimicrobialCell wall disruption, enzyme inhibitionAntibacterial and antifungal agents
AnticancerEnzyme inhibition, apoptosis inductionCancer therapeutics
AntioxidantFree radical scavengingNeurodegenerative diseases, aging

Table 3: Biological activities of pyrazole derivatives including 4-(4-methylphenyl)-1H-pyrazol-5-amine

Mechanism of Action

The biological activities of this compound and related pyrazole derivatives often involve:

  • Enzyme Inhibition: Interaction with specific enzymes that are involved in disease processes.

  • Receptor Binding: Binding to cellular receptors to modulate physiological responses.

  • Signal Transduction: Interference with cellular signaling pathways that regulate various biological processes.

Chemical Reactivity Relevant to Biological Activity

The reactivity of 4-(4-methylphenyl)-1H-pyrazol-5-amine is characterized by:

  • The amine group, which can participate in hydrogen bonding and nucleophilic reactions.

  • The nitrogen atoms in the pyrazole ring, which can function as hydrogen bond acceptors.

  • The aromatic p-tolyl group, which can engage in hydrophobic interactions with biological targets .

Research Findings and Developments

Recent studies on 4-(4-methylphenyl)-1H-pyrazol-5-amine and structurally related compounds have provided valuable insights into their potential applications.

Structure-Activity Relationships

Research has revealed important correlations between structural features and biological activities:

  • The position and nature of substituents on the pyrazole ring significantly influence biological activity.

  • The presence of the p-tolyl group at position 4 contributes to specific pharmacological properties.

  • Modification of the amine group can lead to derivatives with enhanced or altered biological activities .

Crystallographic Studies

X-ray crystallographic analyses of pyrazole derivatives similar to 4-(4-methylphenyl)-1H-pyrazol-5-amine have revealed:

  • The orientation of the pyrazole ring relative to the phenyl substituent.

  • Hydrogen bonding patterns involving the amine group.

  • Crystal packing arrangements influenced by intermolecular interactions .

Comparison with Related Compounds

CompoundStructural DifferenceNotable Properties
4-(4-methylphenyl)-1H-pyrazol-5-amineReference compoundBasic pyrazole with amine and p-tolyl groups
4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amineAddition of bromo and methyl groupsEnhanced lipophilicity, altered biological activity
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-amineAddition of phenyl group at position 3Changed electronic distribution, different receptor interactions
4-Phenyl-1H-pyrazol-5-amineReplacement of p-tolyl with phenylSlightly altered hydrophobicity and binding profile

Table 4: Comparison of 4-(4-methylphenyl)-1H-pyrazol-5-amine with structurally related compounds

Future Research Directions

Based on current knowledge of 4-(4-methylphenyl)-1H-pyrazol-5-amine and related pyrazole derivatives, several promising research directions emerge:

Medicinal Chemistry Developments

  • Development of more potent and selective derivatives through strategic structural modifications.

  • Exploration of hybrid molecules combining the pyrazole core with other pharmacophores.

  • Investigation of structure-activity relationships to optimize biological activities.

Synthetic Methodology Improvements

  • Development of more efficient and environmentally friendly synthetic routes.

  • Application of flow chemistry and other modern synthetic techniques to improve yields and purity.

  • Exploration of stereoselective synthesis approaches for chiral derivatives.

Biological Evaluation

  • Comprehensive screening against diverse disease targets to identify new therapeutic applications.

  • Detailed mechanistic studies to elucidate precise modes of action.

  • In vivo evaluation of promising candidates for further development.

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